molecular formula C9H7BrN2 B1438003 2-Bromo-7-methyl-1,8-naphthyridine CAS No. 1172616-32-8

2-Bromo-7-methyl-1,8-naphthyridine

Cat. No.: B1438003
CAS No.: 1172616-32-8
M. Wt: 223.07 g/mol
InChI Key: INKMNSPEIMOGPE-UHFFFAOYSA-N
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Description

“2-Bromo-7-methyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . Naphthyridine derivatives are broadly spread in naturally occurring products and play a vital role in therapeutic products . They have a wide spectrum of biological effects, including anti-inflammatory, antimalarial, antifungal, and antibacterial properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “this compound”, has been a topic of interest due to their diverse biological activities and photochemical properties . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6Br2N2/c10-5-7-3-1-6-2-4-8(11)13-9(6)12-7/h1-4H,5H2 .

Scientific Research Applications

Antimalarial Activity

Research indicates that derivatives of 1,8-naphthyridine, such as 7-bromo-1,5-naphthyridin-4-amines, exhibit significant antimalarial activity. In studies, these compounds demonstrated effectiveness in treating mice infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).

Bromination Process

A paper detailed the bromination process of 2-methyl-1,8-naphthyridine derivatives, including the production of monobrominated 2-bromomethyl-1,8-naphthyridine derivatives. This process involves using N-bromosuccimide as the bromination agent under infrared light (吴娜 et al., 2014).

Copper-Catalyzed Amination

A study reported the copper-catalyzed amination of bromonaphthyridines at room temperature. This methodology provides an alternative route to functional 2,7-diamido-1,8-naphthyridines (Anderson et al., 2010).

Biological Activities and Therapeutic Applications

1,8-Naphthyridine derivatives, including 2-Bromo-7-methyl-1,8-naphthyridine, have a wide range of biological properties. They have been found to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, they show potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression (Madaan et al., 2015).

Antibacterial Activity

Research has been conducted to evaluate the antibacterial activity of 1,8-naphthyridine sulfonamides. The study aimed to assess their effectiveness against strains carrying TetK and MrsA efflux pumps in Staphylococcus aureus (Oliveira-Tintino et al., 2020).

Binding to Cytosine in DNA Duplexes

Another study focused on the impact of substituent modifications on the binding affinity of various 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes. This research is significant in understanding how these compounds interact at the molecular level (Sato et al., 2009).

Future Directions

The future directions for “2-Bromo-7-methyl-1,8-naphthyridine” and related compounds could involve further exploration of their biological activities and development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, their potential as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems could be investigated .

Biochemical Analysis

Biochemical Properties

2-Bromo-7-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand, binding to specific enzymes and altering their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the nature of the binding. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, it can impact metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the overall metabolic flux within the cell. For instance, this compound has been shown to interact with enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides. These interactions can have downstream effects on cellular processes such as DNA replication and repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, this compound can be transported into cells via membrane transporters, where it may accumulate in specific cellular compartments, such as the nucleus or mitochondria .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

Properties

IUPAC Name

2-bromo-7-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKMNSPEIMOGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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